molecular formula C12H10ClN3O4 B15080256 N'-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

N'-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B15080256
M. Wt: 295.68 g/mol
InChI Key: WKYPWNQLZYITNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of multiple functional groups, including a chloroacetyl group, a hydroxy group, and a carbohydrazide moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of N’-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation Products: Quinoline-2,4-dione derivatives

    Reduction Products: 4-hydroxyquinoline derivatives

    Substitution Products: Amides, thioesters

Scientific Research Applications

N’-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N’-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and biological activity. The combination of a chloroacetyl group, a hydroxy group, and a carbohydrazide moiety in a single molecule provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C12H10ClN3O4

Molecular Weight

295.68 g/mol

IUPAC Name

N'-(2-chloroacetyl)-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C12H10ClN3O4/c13-5-8(17)15-16-12(20)9-10(18)6-3-1-2-4-7(6)14-11(9)19/h1-4H,5H2,(H,15,17)(H,16,20)(H2,14,18,19)

InChI Key

WKYPWNQLZYITNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NNC(=O)CCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.